molecular formula C10H10BrFO B7935445 1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene

1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene

Cat. No.: B7935445
M. Wt: 245.09 g/mol
InChI Key: KKVRSJWPVKUDFD-UHFFFAOYSA-N
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Description

1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene (C₁₀H₁₀BrFO, MW: 245.09) is a halogenated aromatic ether characterized by a bromine atom at position 1, a fluorine atom at position 5, and a but-3-en-1-yloxy group at position 2. The butenyloxy substituent introduces a reactive alkene moiety, enabling participation in cycloaddition or polymerization reactions. This compound’s electronic properties are influenced by the electron-withdrawing fluorine and bromine atoms, as well as the electron-donating ether oxygen, creating a unique reactivity profile suitable for applications in pharmaceutical intermediates or materials science .

Properties

IUPAC Name

1-bromo-3-but-3-enoxy-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVRSJWPVKUDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

    Etherification: The but-3-en-1-yloxy group can be attached to the benzene ring through an etherification reaction using an appropriate alkyl halide and a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, fluorination, and etherification processes, often optimized for yield and purity. These processes are typically carried out in specialized reactors under controlled conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms, as well as the but-3-en-1-yloxy group, contribute to the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents Physical State Key Features
1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene C₁₀H₁₀BrFO 245.09 Br, F, butenyloxy Not reported Reactive alkene in substituent; potential for Diels-Alder reactions
1-(Allyloxy)-4-bromobenzene C₉H₉BrO 213.07 Br, allyloxy Colorless liquid Shorter chain (allyloxy); used in enantioselective synthesis of fluorochromanes
1-Bromo-3-(hexyloxy)benzene C₁₂H₁₇BrO 273.17 Br, hexyloxy Not reported Lipophilic due to long alkyl chain; slower reactivity
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF 209.45 Br, Cl, F Not reported Lacks alkoxy group; higher electron deficiency for electrophilic substitution
1-Bromo-3-(tert-butyl)-5-fluorobenzene C₁₀H₁₂BrF 231.11 Br, F, tert-butyl Not reported Steric hindrance from tert-butyl limits accessibility to reactive sites

Spectroscopic and Physicochemical Properties

  • NMR Spectroscopy : The butenyloxy group’s alkene protons resonate at δ ~5–6 ppm (¹H NMR), distinct from saturated chains. Fluorine atoms in analogs like 1-bromo-3-(2-fluoropropyl)benzene show ¹⁹F NMR shifts near δ -120 ppm .
  • Solubility: Allyloxy derivatives (C₉H₉BrO) are soluble in polar aprotic solvents (e.g., acetonitrile), while lipophilic chains (e.g., hexyloxy) favor non-polar solvents .
  • Thermal Stability : Compounds with electron-withdrawing groups (e.g., trifluoromethoxy in C₁₁H₁₂BrF₃O₂) exhibit higher stability but lower reactivity compared to alkoxy-substituted analogs .

Biological Activity

1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant studies that highlight its applications and mechanisms of action.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₈BrF
Molecular Weight215.06 g/mol
Density1.4 g/cm³
Boiling Point246 °C
Melting Point62-66 °C
Flash Point103 °C

These properties indicate that the compound is stable under standard laboratory conditions, making it suitable for various experimental applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that halogenated compounds, including brominated and fluorinated derivatives, often possess antimicrobial properties. The presence of the bromine and fluorine atoms in this compound enhances its ability to disrupt microbial membranes, leading to increased efficacy against various bacterial strains.

Cytotoxicity

In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to apoptosis in malignant cells. This property positions it as a potential candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes linked to disease pathways. For instance, it has shown promise in inhibiting specific kinases involved in cancer progression, suggesting a role in targeted cancer therapy.

Case Studies

Several studies have documented the biological activities of similar compounds, providing insights into the potential of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of brominated phenolic compounds against resistant bacterial strains, suggesting that structural modifications could enhance their activity further.
  • Cytotoxic Mechanisms : Research published in Cancer Research detailed how halogenated aromatic compounds can induce apoptosis through ROS pathways. This aligns with findings regarding this compound's cytotoxicity against cancer cells.
  • Enzyme Targeting : A patent application discussed derivatives of similar structures that inhibit kinases associated with tumor growth, indicating a pathway for developing therapeutics based on this compound's structure.

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